Gemigliptin, specifically its tartrate salt form (Gemigliptin tartrate), is a compound extensively studied for its role in addressing metabolic diseases. It is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [ [], [] ] In scientific research, Gemigliptin serves as a valuable tool for investigating metabolic pathways, particularly those related to glucose regulation and inflammation. [ [], [] ]
Gemigliptin tartrate, also known by its research identification number LC15-0444, is a potent and selective dipeptidyl peptidase-4 inhibitor. It is primarily utilized in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, which play a crucial role in glucose metabolism. The compound has shown significant efficacy in clinical settings, with a notable ability to improve glycemic control and reduce blood glucose levels.
Gemigliptin tartrate is classified as an oral anti-hyperglycemic agent, specifically falling under the category of Dipeptidyl Peptidase-4 inhibitors. This classification highlights its mechanism of action, which involves the inhibition of the Dipeptidyl Peptidase-4 enzyme that deactivates incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide .
The synthesis of gemigliptin tartrate involves several key steps that utilize various chemical reactions to construct its complex molecular architecture. The process typically begins with the preparation of intermediate compounds, which are subsequently modified through reactions such as amide coupling and cyclization.
Gemigliptin tartrate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , indicating a substantial presence of fluorine atoms which enhance its pharmacological properties.
Gemigliptin undergoes several chemical reactions that are critical for its function as a Dipeptidyl Peptidase-4 inhibitor. These include:
The inhibition kinetics of gemigliptin have been characterized by a competitive inhibition model with an inhibition constant (Ki) of approximately 7.25 nM, demonstrating its high selectivity against other proteases .
The mechanism by which gemigliptin exerts its effects involves several steps:
Clinical studies have shown that gemigliptin significantly lowers HbA1c levels over time when administered at doses ranging from 50 mg once daily .
Gemigliptin tartrate is primarily utilized in research related to diabetes management and metabolic disorders. Its applications include:
Gemigliptin (chemically designated as (3S)-3-amino-4-(5,5-difluoro-2-oxopiperidino)-1-[2,4-di(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-yl]butan-1-one) exemplifies targeted molecular optimization within the DPP-4 inhibitor class. Its pyrimidino piperidine core uniquely engages the S1, S2, and S2 extensive subsites of the DPP-4 enzyme through strategic fluorination. The trifluoromethyl (CF₃) groups form hydrophobic interactions with Tyr662 and Tyr666 residues in the S2 extensive subsite, while the piperidinone moiety hydrogen-bonds with Tyr631 in the S1 pocket [5] [6]. This multi-subsite binding confers high potency (Ki = 7.25 ± 0.67 nM; IC₅₀ = 6.3 nM), exceeding early inhibitors like sitagliptin (IC₅₀ = 19 nM) [5] [7].
Kinetic profiling reveals exceptional binding kinetics: rapid association (kₒₙ = 4.8 × 10⁴ M⁻¹s⁻¹) and slow dissociation (kₒff = 3.5 × 10⁻⁴ s⁻¹), enabling prolonged target engagement. Preclinical studies demonstrated sustained >80% plasma DPP-4 inhibition at minimal plasma concentrations (2–9 ng/mL across species) [3] [7].
Table 1: Key Binding Interactions of Gemigliptin vs. Comparator DPP-4 Inhibitors
Structural Feature | Gemigliptin | Sitagliptin | Vildagliptin |
---|---|---|---|
S1 Subsite Binding | Hydrogen bond (Tyr631) | Salt bridge (Glu205/206) | Covalent bond (Ser630) |
S2 Extensive Subsite | Hydrophobic (Tyr662/Tyr666 via CF₃) | Limited engagement | Not applicable |
Binding Kinetics (kₒff, s⁻¹) | 3.5 × 10⁻⁴ | 1.2 × 10⁻³ | 8.0 × 10⁻⁵ |
DPP-4 IC₅₀ (nM) | 6.3 | 19 | 62 |
The synthesis of gemigliptin employs a convergent strategy coupling two advanced intermediates: dihydropyrido[3,4-d]pyrimidine (37) and β-amino acid (41). The process involves:
Table 2: Key Intermediates in Gemigliptin Synthesis
Intermediate | Chemical Structure | Function | Yield (%) |
---|---|---|---|
35 | Enolate-trifluoroacetate adduct | Pyrimidine ring precursor | 85 |
37 | 2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | S1/S2 binding domain | 78 |
41 | (S)-3-Amino-4-(5,5-difluoro-2-oxopiperidino)butanoic acid | Flexible linker/DPP-4 anchor | 82 |
Gemigliptin tartrate sesquihydrate (chemical formula: C₁₈H₁₉F₈N₅O₂·C₄H₆O₆·1.5H₂O) was developed to address limitations of the free base:
Metabolic studies using ¹⁴C-gemigliptin indicate the tartrate formulation does not alter metabolic pathways. Primary clearance occurs via renal excretion (63.4% of dose) and hepatic CYP3A4-mediated hydroxylation to LC15-0636 (9.1–17.5% systemic exposure) [5] [9].
Off-target inhibition of DPP-8/9 associates with immunosuppression and organ toxicity in preclinical models. Gemigliptin demonstrates >23,000-fold selectivity for DPP-4 over DPP-8/9:
Table 3: Selectivity Profile of Gemigliptin Against DPP Family Proteases
Protease | Gemigliptin IC₅₀ (nM) | Fold-Selectivity vs. DPP-4 | Clinical Relevance |
---|---|---|---|
DPP-4 | 6.3 | 1.0 | Target engagement |
DPP-8 | >144,000 | >22,857 | Avoids immunosuppression |
DPP-9 | >126,000 | >20,000 | Prevents organ toxicity |
FAP-α | >169,000 | >26,825 | Minimizes stromal interactions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7